molecular formula C14H14N2O B1352837 2-Pyridinecarboxaldehyde, 6-methyl-, O-(phenylmethyl)oxime CAS No. 70289-35-9

2-Pyridinecarboxaldehyde, 6-methyl-, O-(phenylmethyl)oxime

Cat. No.: B1352837
CAS No.: 70289-35-9
M. Wt: 226.27 g/mol
InChI Key: CISKZGJZNWBKSC-XNTDXEJSSA-N
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Description

2-Pyridinecarboxaldehyde, 6-methyl-, O-(phenylmethyl)oxime is an organic compound that belongs to the class of pyridinecarboxaldehydes It is characterized by the presence of a pyridine ring substituted with a methyl group at the 6-position and an oxime group bonded to a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxaldehyde, 6-methyl-, O-(phenylmethyl)oxime typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with benzylhydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the oxime bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxaldehyde, 6-methyl-, O-(phenylmethyl)oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridinecarboxylic acids.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The phenylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products

    Oxidation: Pyridinecarboxylic acids.

    Reduction: Amines.

    Substitution: Compounds with different functional groups replacing the phenylmethyl group.

Scientific Research Applications

2-Pyridinecarboxaldehyde, 6-methyl-, O-(phenylmethyl)oxime has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxaldehyde, 6-methyl-, O-(phenylmethyl)oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The pyridine ring can participate in π-π interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2-pyridinecarboxaldehyde: Similar structure but lacks the oxime group.

    2-Pyridinecarboxaldehyde: Lacks both the methyl and oxime groups.

    6-Methoxy-2-pyridinecarboxaldehyde: Contains a methoxy group instead of a methyl group.

Uniqueness

2-Pyridinecarboxaldehyde, 6-methyl-, O-(phenylmethyl)oxime is unique due to the presence of both the methyl and oxime groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for specific interactions and applications that are not possible with the similar compounds listed above.

Properties

IUPAC Name

(E)-1-(6-methylpyridin-2-yl)-N-phenylmethoxymethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-12-6-5-9-14(16-12)10-15-17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISKZGJZNWBKSC-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C=NOCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)/C=N/OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70289-35-9
Record name 2-Pyridinecarboxaldehyde, 6-methyl-, O-(phenylmethyl)oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070289359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-METHYL-2-PYRIDINEALDOXIME O-BENZYL ETHER
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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